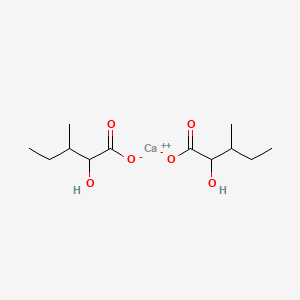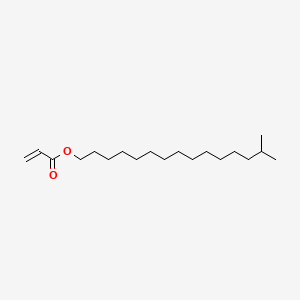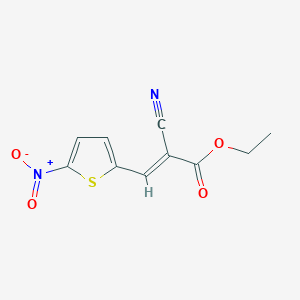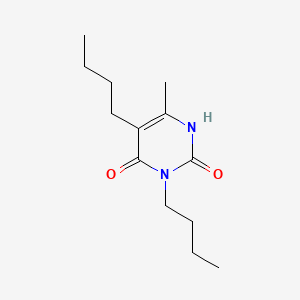
1H-Pyrazolo(4,3-g)quinazolin-5-yl hydrosulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[4,3-g]quinazoline-5-thiol is a heterocyclic compound that features a fused ring system combining pyrazole and quinazoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[4,3-g]quinazoline-5-thiol typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyrazole derivatives with quinazoline precursors under specific conditions. For instance, the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation, can yield the desired compound .
Industrial Production Methods: Industrial production of 1H-Pyrazolo[4,3-g]quinazoline-5-thiol may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and high-throughput screening can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazolo[4,3-g]quinazoline-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can target the quinazoline ring, leading to partially or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are frequently used under controlled conditions.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, reduced quinazoline derivatives, and various substituted pyrazoloquinazolines.
Applications De Recherche Scientifique
1H-Pyrazolo[4,3-g]quinazoline-5-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1H-Pyrazolo[4,3-g]quinazoline-5-thiol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[3,4-b]quinoline: Shares a similar fused ring system but differs in the position of the nitrogen atoms.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features additional nitrogen atoms in the ring system.
Uniqueness: 1H-Pyrazolo[4,3-g]quinazoline-5-thiol is unique due to its specific ring fusion and the presence of a thiol group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
81237-60-7 |
|---|---|
Formule moléculaire |
C9H6N4S |
Poids moléculaire |
202.24 g/mol |
Nom IUPAC |
1,2-dihydropyrazolo[4,3-g]quinazoline-5-thione |
InChI |
InChI=1S/C9H6N4S/c14-9-6-1-5-3-12-13-7(5)2-8(6)10-4-11-9/h1-4,12-13H |
Clé InChI |
BQXRYZYCCIPRBM-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC=NC2=S)C=C3C1=CNN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















